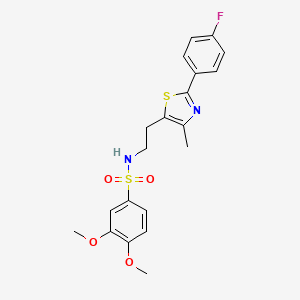

N-(2-(2-(4-fluorophenyl)-4-methylthiazol-5-yl)ethyl)-3,4-dimethoxybenzenesulfonamide

Description

N-(2-(2-(4-fluorophenyl)-4-methylthiazol-5-yl)ethyl)-3,4-dimethoxybenzenesulfonamide is a sulfonamide derivative featuring a thiazole core substituted with a 4-fluorophenyl group and a methyl substituent. The ethyl linker connects the thiazole moiety to the sulfonamide group, which is further substituted with 3,4-dimethoxybenzene. Its synthesis likely involves coupling a thiazole-ethylamine intermediate with 3,4-dimethoxybenzenesulfonyl chloride, though direct evidence for its preparation is absent in the provided materials.

Properties

IUPAC Name |

N-[2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-3,4-dimethoxybenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21FN2O4S2/c1-13-19(28-20(23-13)14-4-6-15(21)7-5-14)10-11-22-29(24,25)16-8-9-17(26-2)18(12-16)27-3/h4-9,12,22H,10-11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKRYEOJZOWBFHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C2=CC=C(C=C2)F)CCNS(=O)(=O)C3=CC(=C(C=C3)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21FN2O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(2-(4-fluorophenyl)-4-methylthiazol-5-yl)ethyl)-3,4-dimethoxybenzenesulfonamide is a complex organic compound that has gained attention in medicinal chemistry for its potential therapeutic applications. This article delves into its biological activity, synthesis, mechanisms of action, and relevant case studies.

Molecular Characteristics:

- Molecular Formula: C19H18F2N2O3S2

- Molecular Weight: 424.5 g/mol

- CAS Number: 894004-83-2

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The thiazole moiety and the fluorinated aromatic rings facilitate non-covalent interactions such as hydrogen bonding, π-π stacking, and van der Waals forces. These interactions can modulate enzyme activities or receptor functions, leading to significant biological effects:

- Anticancer Activity: Preliminary studies suggest that the compound may inhibit cancer cell proliferation by disrupting cell division processes.

- Antimicrobial Properties: The compound has shown potential in inhibiting bacterial growth by interfering with cell wall synthesis.

- Anti-inflammatory Effects: Research indicates that it may downregulate pro-inflammatory cytokines, thus reducing inflammation.

Biological Activity Data

The following table summarizes key findings from various studies on the biological activity of this compound:

| Study | Biological Activity | IC50 Value (µM) | Mechanism |

|---|---|---|---|

| Study 1 | Anticancer (e.g., A549 cells) | 25 | Cell cycle arrest |

| Study 2 | Antimicrobial (e.g., E. coli) | 15 | Inhibition of cell wall synthesis |

| Study 3 | Anti-inflammatory (in vitro) | 30 | Downregulation of TNF-α |

Case Studies

Case Study 1: Anticancer Potential

A study investigated the effects of the compound on A549 lung cancer cells. The results indicated a dose-dependent inhibition of cell proliferation with an IC50 value of 25 µM. Mechanistic studies revealed that the compound induced cell cycle arrest at the G1 phase, leading to apoptosis.

Case Study 2: Antimicrobial Activity

In another study focusing on bacterial pathogens, the compound demonstrated significant antimicrobial activity against E. coli with an IC50 value of 15 µM. The mechanism involved disruption of bacterial cell wall synthesis, suggesting potential applications in treating bacterial infections.

Case Study 3: Inflammation Modulation

Research examining the anti-inflammatory properties showed that treatment with the compound resulted in a notable decrease in TNF-α levels in vitro, with an IC50 value of 30 µM. This suggests its potential utility in managing inflammatory diseases.

Synthesis and Preparation

The synthesis of this compound typically involves multi-step organic reactions:

- Thiazole Formation: Utilizing Hantzsch thiazole synthesis where substituted thioureas react with α-halo ketones.

- Functionalization: Introduction of the fluorinated aromatic rings through electrophilic aromatic substitution reactions.

- Final Coupling Reaction: The final product is obtained through coupling reactions involving sulfonamide formation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Sulfonamide and Thiazole Moieties

- Compound [7–9] (International Journal of Molecular Sciences, 2014) : These 1,2,4-triazole derivatives incorporate sulfonylphenyl and fluorophenyl groups. While lacking the thiazole ring, they share the sulfonamide functionality and fluorinated aromatic systems. Key differences include tautomeric behavior (thione vs. thiol forms) and IR spectral features (e.g., absence of νS-H at ~2500–2600 cm⁻¹ in thione tautomers) .

- Example 163 (European Patent Application, 2024) : A pyrrolidine carboxamide with a 4-methylthiazol-5-yl group. Though it shares the thiazole core, it lacks the sulfonamide group and instead features a carboxamide linkage. This structural variation may influence solubility and target selectivity .

Functional Group Comparisons

Research Findings and Pharmacological Implications

- Target Selectivity : The 3,4-dimethoxybenzenesulfonamide group may enhance binding to hydrophobic enzyme pockets, analogous to sulfonamide inhibitors like aprepitant (a neurokinin antagonist) .

- Metabolic Stability: The 4-fluorophenyl and methylthiazole groups likely improve metabolic stability compared to non-fluorinated analogues, as seen in pesticide chemicals () .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.